6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14781524
InChI: InChI=1S/C27H31N3O4/c31-24(28-18-19-13-16-34-17-14-19)12-2-1-7-15-29-25-20-8-3-4-9-21(20)27(33)30(25)23-11-6-5-10-22(23)26(29)32/h3-6,8-11,19,25H,1-2,7,12-18H2,(H,28,31)
SMILES:
Molecular Formula: C27H31N3O4
Molecular Weight: 461.6 g/mol

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide

CAS No.:

Cat. No.: VC14781524

Molecular Formula: C27H31N3O4

Molecular Weight: 461.6 g/mol

* For research use only. Not for human or veterinary use.

6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide -

Specification

Molecular Formula C27H31N3O4
Molecular Weight 461.6 g/mol
IUPAC Name 6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(oxan-4-ylmethyl)hexanamide
Standard InChI InChI=1S/C27H31N3O4/c31-24(28-18-19-13-16-34-17-14-19)12-2-1-7-15-29-25-20-8-3-4-9-21(20)27(33)30(25)23-11-6-5-10-22(23)26(29)32/h3-6,8-11,19,25H,1-2,7,12-18H2,(H,28,31)
Standard InChI Key QULHNGUBUFBUDR-UHFFFAOYSA-N
Canonical SMILES C1COCCC1CNC(=O)CCCCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Introduction

The compound 6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)hexanamide is a complex organic molecule belonging to the class of isoindoloquinazoline derivatives. These compounds are known for their diverse biological activities and unique chemical properties due to the presence of nitrogen and oxygen atoms in their structures.

Synthesis of Isoindoloquinazoline Derivatives

The synthesis of isoindoloquinazoline derivatives generally involves multi-step organic reactions. These processes typically start with the formation of the isoindoloquinazoline core through cyclization reactions, followed by functionalization steps to introduce specific groups such as hexanamide and tetrahydro-2H-pyran-4-ylmethyl moieties.

Synthesis Steps

  • Formation of Isoindoloquinazoline Core: This involves cyclization reactions using appropriate precursors.

  • Functionalization: Introduction of hexanamide and tetrahydro-2H-pyran-4-ylmethyl groups through subsequent reactions.

  • Key Reagents: Various amines, acids, and catalysts are used to facilitate these reactions.

Biological Activities and Potential Applications

Isoindoloquinazoline derivatives have shown diverse biological activities, including potential applications in oncology and neuropharmacology. Compounds with similar structures have demonstrated anti-cancer and neuroprotective properties.

Potential Applications

  • Oncology: Isoindoloquinazolines may interact with specific molecular targets involved in cancer pathways.

  • Neuropharmacology: They could have neuroprotective effects by modulating specific receptors or enzymes.

Chemical Reactivity and Stability

The chemical reactivity of these compounds is influenced by their functional groups, including amide and heterocyclic moieties. They can undergo various reactions typical for amides and heterocycles, such as substitution and oxidation reactions.

Reaction Conditions

  • Temperature: Critical for achieving desired reaction outcomes.

  • Solvent: Influences reaction rates and yields.

  • pH: Affects the stability and reactivity of functional groups.

Data Tables for Isoindoloquinazoline Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Structural Features
6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)hexanamideNot specifiedNot specifiedIsoindoloquinazoline core, hexanamide, phenylethyl group
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-6-yl)propanamideNot specifiedApproximately 489.5Isoindoloquinazoline core, indole moiety, propanamide group
4-(5,11-Dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butyric acidNot specifiedNot specifiedIsoindoloquinazoline core, butyric acid side chain

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